molecular formula C14H18BFO5 B2950181 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377608-63-2

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B2950181
CAS No.: 2377608-63-2
M. Wt: 296.1
InChI Key: RMFBIUSYGNRHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a specialized organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a suitable solvent, such as toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology: In biological research, this compound can be used as a probe or a reagent in biochemical assays. Its fluorescent properties make it suitable for imaging and tracking biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it valuable for developing new products with enhanced performance.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved in biological applications may include specific enzymes or receptors that interact with the compound.

Comparison with Similar Compounds

  • 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid

  • 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcyclopropanesulfonamide

Uniqueness: 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of fluorine and methoxy groups, which can influence its reactivity and biological activity. This combination provides distinct advantages in synthetic applications and biological interactions compared to similar compounds.

Properties

IUPAC Name

2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO5/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(17)18)10(16)11(9)19-5/h6-7H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFBIUSYGNRHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)O)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.